molecular formula C11H20Cl3N3O B2890429 2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride CAS No. 1713160-70-3

2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

Cat. No.: B2890429
CAS No.: 1713160-70-3
M. Wt: 316.65
InChI Key: YUVSEKKHSBGVIM-UHFFFAOYSA-N
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Description

“2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride” is likely a synthetic organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The methoxy group and the pyridin-4-amine group suggest that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a pyridine ring, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • A study highlighted the regioselective introduction of a methoxycarbonyl methyl group to unsubstituted pyridine with copper(II) triflate, producing valuable building blocks for synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). This approach could be relevant for the derivatization of similar compounds.
  • Research on novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Another study described the three-component synthesis of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing the compound's synthesis efficiency and structural confirmation through various spectroscopic methods (Wu Feng, 2011).

Potential Biological Applications

  • The discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, including studies on 1,4-disubstituted aromatic piperazines, highlights the potential therapeutic applications of similar compounds in treating conditions like schizophrenia through selective dopamine receptor partial agonism (Möller et al., 2017).
  • Synthesis and antimicrobial activity studies on new pyrimidine derivatives emphasize the importance of structural modifications in enhancing biological activities, with some compounds displaying potent antibacterial and antifungal activity (Al-Masoudi et al., 2015).

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

2-methoxy-N-piperidin-4-ylpyridin-4-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-15-11-8-10(4-7-13-11)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVSEKKHSBGVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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